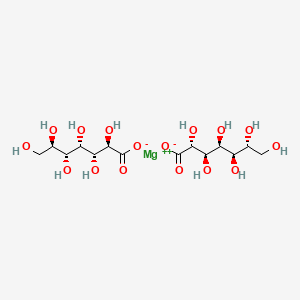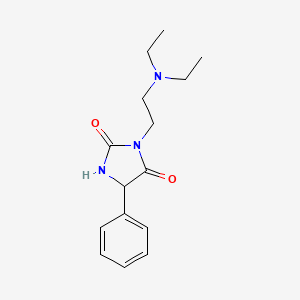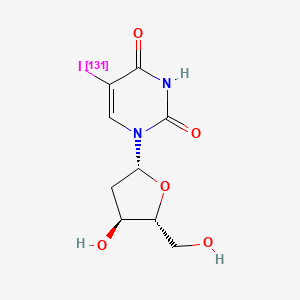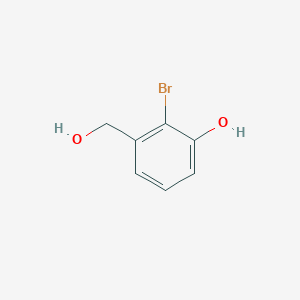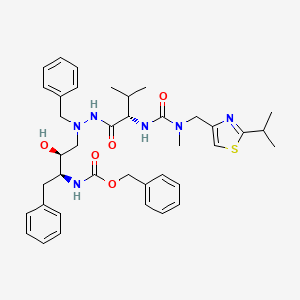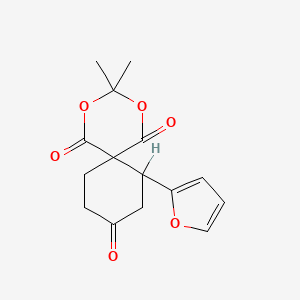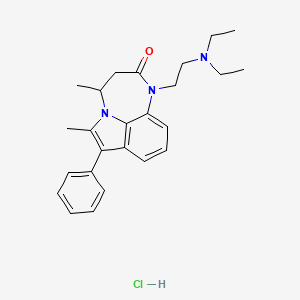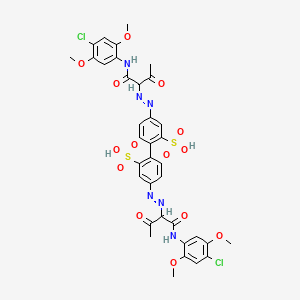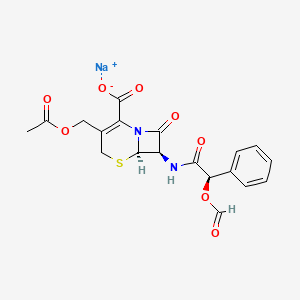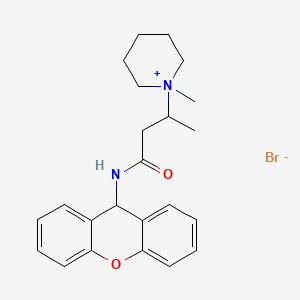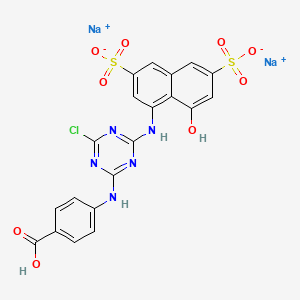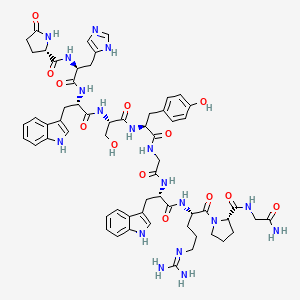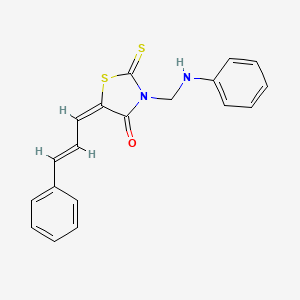
3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylamino group, and a phenylpropenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-phenylprop-2-enal: Shares a similar phenylpropenylidene moiety.
N’-(2-Methyl-3-phenyl-2-propenylidene)-2-phenylacetohydrazide: Contains a similar structural framework.
4-Methyl-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide: Another compound with a related structure.
Uniqueness
3-((Phenylamino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is unique due to its combination of a thiazolidinone ring with phenylamino and phenylpropenylidene groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
86650-09-1 |
|---|---|
Fórmula molecular |
C19H16N2OS2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5E)-3-(anilinomethyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS2/c22-18-17(13-7-10-15-8-3-1-4-9-15)24-19(23)21(18)14-20-16-11-5-2-6-12-16/h1-13,20H,14H2/b10-7+,17-13+ |
Clave InChI |
SIZXCNAEXIUHBK-UVZCHINQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CNC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



